molecular formula C8H8ClF2NO3 B1522963 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride CAS No. 1269152-29-5

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride

Cat. No.: B1522963
CAS No.: 1269152-29-5
M. Wt: 239.6 g/mol
InChI Key: CLLJVLCLLWGPKI-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride, also known as DFMA, is a crystalline organic compound that belongs to the family of benzoic acid derivatives. It has a molecular weight of 239.61 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Fluorescence Probes Development

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is related to compounds used in developing novel fluorescence probes. For example, 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) has been synthesized for detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These compounds have applications in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Electrochemical Behavior and Reduction

The electrochemical behavior of compounds related to this compound has been studied. For example, the electrochemical reduction of benzoic acid derivatives shows significant impacts based on the position of the substituent and the pH of the solution, suggesting potential applications in chemical synthesis and analysis (Mandić et al., 2004).

Biosynthesis in Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA), closely related to this compound, is a precursor for a large group of natural products. This includes the family of naphthalenic and benzenic ansamycins and mitomycins, suggesting its role in biosynthetic pathways for producing various biologically active compounds (Kang, Shen, & Bai, 2012).

Development of Antimicrobial Agents

Derivatives of benzoic acid, akin to this compound, have been studied for their antimicrobial properties. New thioureides derived from benzoic acid have shown specific antimicrobial activities, indicating the potential for developing new antimicrobial agents (Limban et al., 2008).

Inhibitors in Pharmacological Applications

Compounds structurally related to this compound have been explored as potent inhibitors in pharmacological research. For instance, 2-substituted 5-hydroxyindole-3-carboxylates have been identified as efficient inhibitors of human 5-lipoxygenase, suggesting their potential in treating inflammatory conditions (Karg et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, wash thoroughly after handling, and wear protective gloves/eye protection .

Properties

IUPAC Name

5-amino-2-(difluoromethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJVLCLLWGPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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